molecular formula C10H5F3O2 B13699930 5-(Trifluoromethyl)-2H-chromen-2-one

5-(Trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13699930
M. Wt: 214.14 g/mol
InChI Key: OOHAYUTWGRHRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-2H-chromen-2-one (CAS 1616671-87-4) is a fluorinated coumarin derivative of significant interest in medicinal chemistry and drug discovery. This compound features a coumarin (2H-chromen-2-one) core structure substituted with a trifluoromethyl group at the 5-position. The molecular formula is C 10 H 5 F 3 O 2 and it has a molecular weight of 214.14 g/mol . The incorporation of the trifluoromethyl group is a strategic modification in drug design. This group is known to enhance the lipophilicity, metabolic stability, and membrane permeability of lead compounds, which can improve their bioavailability and binding affinity to biological targets . As a result, researchers value this compound as a key synthetic intermediate or precursor for building more complex, bioactive molecules. While specific biological data on this exact molecule is limited, its core scaffold is a privileged structure in pharmacology. Related trifluoromethyl-substituted chromen-2-ones have shown potent and selective activation of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress . This makes such compounds promising candidates for research into therapeutic interventions for oxidative stress-related conditions. Furthermore, coumarin-thiazole hybrids containing a trifluoromethyl group have demonstrated promising antifungal activities against agricultural threats like Fusarium graminearum . The chromenone scaffold is also widely studied for the synthesis of various fluorinated heterocycles with potential spasmolytic, diuretic, antiviral, and anti-tumoral activities . This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Proper safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

5-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(14)15-8/h1-5H

InChI Key

OOHAYUTWGRHRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=O)OC2=C1)C(F)(F)F

Origin of Product

United States

Historical Context and Evolution of 2h Chromen 2 One Chemistry

The parent compound, 2H-chromen-2-one, commonly known as coumarin (B35378), is a naturally occurring benzopyrone first isolated from the tonka bean (Dipteryx odorata) in the 19th century. Initially recognized for its pleasant, sweet scent, which led to its use in perfumes and as a food additive, the scientific community soon discovered the diverse biological activities of coumarin and its derivatives.

The chemistry of 2H-chromen-2-ones has evolved significantly from simple isolation and characterization to complex synthetic methodologies aimed at creating a vast library of derivatives. These synthetic efforts have been driven by the wide range of pharmacological properties exhibited by the coumarin scaffold, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer activities. The versatility of the benzopyrone ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's biological and physicochemical properties. This has made the 2H-chromen-2-one nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Over the decades, research has expanded from naturally derived coumarins to synthetically crafted analogues with enhanced or entirely new functionalities, cementing the enduring importance of this heterocyclic system in advanced chemical research.

Strategic Importance of Trifluoromethylation in Enhancing Molecular Design and Functionality Within the Chromen 2 One Scaffold

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design and materials science. aatbio.com This small substituent can profoundly alter a molecule's properties in several beneficial ways. When applied to the 2H-chromen-2-one scaffold, trifluoromethylation serves as a powerful tool for enhancing molecular design and functionality.

The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. lookchem.com This electronic effect can significantly impact the reactivity and acidity of nearby functional groups on the coumarin (B35378) ring. Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a critical factor for the bioavailability of potential drug candidates. lookchem.comsapub.org The introduction of a -CF3 group often improves the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. lookchem.com This increased stability can lead to a longer biological half-life.

Compared to a simple methyl group, the trifluoromethyl group has a similar size but vastly different electronic properties, allowing chemists to probe structure-activity relationships with precision. lookchem.com The unique characteristics imparted by the -CF3 group, such as altered binding interactions with biological targets and modified photophysical properties, make trifluoromethylated 2H-chromen-2-ones highly attractive targets for synthesis. lookchem.com

PropertyInfluence of Trifluoromethyl (-CF3) GroupPotential Impact on 2H-Chromen-2-one Scaffold
Electronic Effect Strongly electron-withdrawingModulates acidity, basicity, and dipole moment of the molecule. lookchem.com
Lipophilicity Increases lipophilicity (fat-solubility)May enhance membrane permeability and bioavailability. sapub.org
Metabolic Stability Blocks metabolic oxidationIncreases in vivo half-life and metabolic stability. lookchem.com
Binding Interactions Can participate in hydrogen bonding and electrostatic interactionsMay improve binding affinity and selectivity to biological targets. lookchem.com
Photophysical Properties Can alter absorption and emission spectraUseful for developing fluorescent probes and materials for optics.

Current Research Frontiers and Academic Significance of 5 Trifluoromethyl 2h Chromen 2 One

Retrosynthetic Analysis and Key Precursors for this compound Synthesis

A retrosynthetic analysis of this compound reveals several possible disconnection approaches. The most common strategy involves the formation of the α,β-unsaturated ester linkage of the pyrone ring. This leads to key precursors such as a suitably substituted salicylaldehyde (B1680747) and a trifluoromethyl-containing active methylene (B1212753) compound.

Specifically, the target molecule can be disconnected at the C3-C4 bond and the C4-C4a bond, suggesting a Knoevenagel or Perkin-type reaction. This approach identifies 2-hydroxy-6-(trifluoromethyl)benzaldehyde (B1589503) and an acetic anhydride (B1165640) equivalent as primary precursors. Alternatively, a disconnection at the O1-C2 and C3-C4 bonds points towards a Pechmann condensation, which would involve 3-(trifluoromethyl)phenol (B45071) and a β-ketoester.

The key precursors for the synthesis of this compound are therefore:

2-hydroxy-6-(trifluoromethyl)benzaldehyde: This precursor is crucial for introducing the trifluoromethyl group at the 5-position of the coumarin ring.

Active methylene compounds: These include diethyl malonate, ethyl acetoacetate, and ethyl trifluoroacetoacetate, which are essential for forming the pyrone ring.

3-(Trifluoromethyl)phenol: This is an alternative precursor for the Pechmann condensation route.

Established Synthetic Routes to the 2H-Chromen-2-one Core with Trifluoromethylation

Several synthetic routes have been established for the synthesis of the 2H-chromen-2-one core with trifluoromethylation. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

The Knoevenagel condensation is a widely used method for the synthesis of coumarins. wikipedia.orgjocpr.com In the context of trifluoromethyl-substituted coumarins, this reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound containing a trifluoromethyl group, such as ethyl trifluoroacetoacetate. nih.gov The reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or a piperidinium (B107235) salt. nih.gov

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile and attacks the carbonyl group of the salicylaldehyde. The resulting aldol-type adduct undergoes intramolecular cyclization and subsequent dehydration to afford the final 2H-chromen-2-one product.

Precursor 1Precursor 2CatalystProductYield (%)Reference
SalicylaldehydesEthyl trifluoroacetoacetatePiperidinium acetateEthyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylatesGood nih.gov
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEnone-
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2Alkene derivativeExcellent jocpr.com

Intramolecular cyclization reactions provide another powerful strategy for the synthesis of the 2H-chromen-2-one framework. researchgate.netnih.gov These reactions often involve the cyclization of a pre-functionalized aromatic precursor. For example, a photoinduced multicomponent intramolecular cyclization/hydroxytrifluoromethylation cascade has been reported for the synthesis of polyfunctionalized 3,4-dihydroquinazolinones, a strategy that could be adapted for coumarin synthesis. rsc.org

Another approach involves a visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes, which has been used to produce trifluoromethylated polycyclic aza-heterocycles. mdpi.com This method features a broad substrate scope and wide functional group compatibility. A new protocol for the synthesis of diversely substituted 2-trifluoromethyl chromenes from the cyclization of o-isopropenylphenols with trifluoroacetic anhydride has also been developed, proceeding via a sequential trifluoroacetylation and double carbonyl-ene reaction followed by elimination. rsc.org

Multi-component reactions (MCRs) have emerged as a highly efficient tool for the synthesis of complex molecules in a single step, and they have been successfully applied to the synthesis of trifluoromethylated coumarin derivatives. researchgate.netnih.govresearchgate.netlookchem.com These reactions typically involve the one-pot combination of three or more starting materials to generate a diverse range of products.

For instance, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a trifluoromethylated building block has been used to synthesize trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives. researchgate.net Similarly, a one-pot, two-step, three-component process has been developed for the synthesis of trifluoromethylated 2-hydroxy-5-oxo-3,4,5,6,7,8-hexahydro-2H-chromenes. lookchem.com

ComponentsCatalystProductYield (%)Reference
Aldehyde, 1,3-cyclohexanedione, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dioneEt3N2-Hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivativesModerate to good researchgate.net
Dimedone, substituted benzaldehydes, methyl 4,4,4-trifluorobut-2-ynoate-Trifluoromethylated 2-hydroxy-5-oxo-3,4,5,6,7,8-hexahydro-2H-chromenesModerate to good lookchem.com
3-Acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halidesChitosan1,3-Thiazole derivatives- nih.gov

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of this compound synthesis. researchgate.netjsynthchem.com A variety of catalytic systems have been explored, including both metal-based and organocatalysts. For example, silica-immobilized L-proline has been shown to be an efficient and reusable catalyst for the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate under solvent-free conditions. nih.gov

Optimization of reaction conditions, such as temperature, solvent, and reaction time, is also critical for achieving high yields and purity. The use of microwave irradiation has been shown to significantly reduce reaction times in some cases. Furthermore, solvent-free reaction conditions are becoming increasingly popular due to their environmental benefits.

ReactionCatalystConditionsAdvantagesReference
Knoevenagel condensationSilica-immobilized L-prolineSolvent-free, oven or microwave heatingEconomical, easily-operated, environmentally friendly, reusable catalyst nih.gov
Synthesis of warfarin (B611796) derivativesAlumEthanol, room temperatureHigh yield, easy work-up, inexpensive and non-toxic catalyst jsynthchem.com
Knoevenagel condensationSeO2/ZrO2Water-medium or solvent-free, room temperatureEasily recoverable and recyclable catalyst, high yield jocpr.com

Advanced Derivatization Strategies for this compound

Advanced derivatization strategies for this compound allow for the synthesis of a wide range of novel compounds with potentially enhanced biological or material properties. These strategies involve the modification of the coumarin core at various positions.

For example, palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds have been reported, suggesting that similar transformations could be applied to the 2H-chromen-2-one core to introduce various substituents at the 7-position. nih.gov

Another approach involves the synthesis of α-trifluoromethylated tertiary alcohols by reacting 3-(trifluoroacetyl)coumarin (B2731086) with pyrroles in a catalyst-free Friedel-Crafts type reaction. mdpi.com This demonstrates that the trifluoromethyl group itself can be a handle for further functionalization. Additionally, 3-(2-bromoacetyl)coumarin can be used as a starting material to synthesize 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives, showcasing a method for derivatization at the 3-position. growingscience.com

Starting MaterialReagent(s)ProductReference
7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-oneAryl halides7-Aryl-2-(trifluoromethyl)-4H-chromen-4-ones nih.gov
3-(trifluoroacetyl)coumarinPyrrolesα-Trifluoromethylated tertiary alcohols bearing coumarins mdpi.com
3-(2-bromoacetyl)coumarinTrifluoromethyl-substituted anilines3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives growingscience.com

Electrophilic and Nucleophilic Substitution Reactions on the Benzopyranone System

The benzopyranone core of this compound is subject to both electrophilic and nucleophilic substitution reactions, though its reactivity is heavily skewed by its substituents. The coumarin system contains an aromatic ring fused to an α,β-unsaturated lactone. The trifluoromethyl (-CF3) group at the 5-position and the carbonyl group of the lactone are both strongly electron-withdrawing.

In electrophilic aromatic substitution (EAS) , the aromatic ring acts as a nucleophile. masterorganicchemistry.comyoutube.com The presence of powerful electron-withdrawing groups deactivates the ring towards attack by electrophiles, making these reactions challenging. youtube.comyoutube.com Consequently, forcing conditions are typically required, and substitution is directed to positions that are least deactivated.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . youtube.comnih.gov For an SNAr reaction to proceed, a good leaving group (like a halogen) must be present on the ring. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov The strong electron-withdrawing capacity of the -CF3 group and the coumarin ring system would stabilize the negative charge of this intermediate, thereby activating the ring for nucleophilic attack. youtube.com

Reaction TypeReactivity of this compound RingKey Influencing Factors
Electrophilic Aromatic Substitution (EAS) DeactivatedStrong electron-withdrawing effects of the -CF3 group and the lactone carbonyl.
Nucleophilic Aromatic Substitution (SNAr) Activated (requires leaving group)Stabilization of the negatively charged Meisenheimer intermediate by electron-withdrawing groups.

Modifications and Functionalization of the Trifluoromethyl Moiety

The trifluoromethyl group is renowned for its high metabolic stability, a consequence of the exceptional strength of the carbon-fluorine (C-F) bond. mdpi.com This inherent stability makes the direct functionalization of the -CF3 moiety a significant synthetic challenge. rsc.org

Despite its general inertness, recent advancements in synthetic chemistry have provided pathways for the modification of trifluoromethyl groups. These methods often rely on the selective activation of a C-F bond. rsc.org Such transformations are not trivial and typically require specialized reagents or reaction conditions. Strategies may include reductive defluorination or other advanced organometallic approaches. The primary goal of such modifications is to introduce new functional groups, thereby expanding the molecular diversity and potential applications of the parent compound. Given the robustness of the C-F bond, these functionalizations are less common than modifications to other parts of the molecule but represent an active area of research. rsc.org

Formation of Hybrid Compounds and Annulated Systems (e.g., Triazoles, Quinazolines)

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems known as annulated systems, or hybrid compounds where the coumarin is linked to another distinct chemical entity. mdpi.commdpi.com

Triazole Formation: One prominent example is the construction of trifluoromethyl-substituted triazoles. A metal- and azide-free approach has been developed for the synthesis of 5-trifluoromethyl-1,2,3-triazoles through a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. rsc.org Another strategy involves the regioselective [3 + 2]-cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) precursor to yield 5-trifluoromethyl-1,2,4-triazoles. mdpi.com The trifluoromethyl group often plays a crucial role in directing the regioselectivity of these cyclization reactions.

Quinoline/Quinazoline Formation: The coumarin framework can also be transformed into nitrogen-containing fused systems. For instance, related trifluoromethyl-containing chromenone derivatives have been converted into quinolinone structures through treatment with ammonium (B1175870) acetate. researchgate.net These reactions involve ring-opening of the pyranone followed by condensation with the nitrogen source and subsequent cyclization to form the new heterocyclic ring.

Hybrid/Annulated SystemSynthetic Strategy ExampleKey Features
5-Trifluoromethyl-1,2,3-triazoles Base-mediated cascade annulation of diazo compounds. rsc.orgMetal-free, azide-free, mild conditions.
5-Trifluoromethyl-1,2,4-triazoles [3 + 2]-Cycloaddition of nitrile imines. mdpi.comHigh regioselectivity, functional group tolerance.
Trifluoromethyl-quinolinones Treatment of chromenone derivatives with NH4OAc. researchgate.netTransformation of the oxygen-containing ring to a nitrogen-containing one.

Elucidation of Reaction Mechanisms in this compound Synthesis and Derivatization

Understanding the underlying mechanisms of the reactions used to synthesize and derivatize this compound is critical for optimizing reaction conditions and predicting outcomes.

Detailed Investigation of Reaction Intermediates

The progression of chemical reactions is dictated by the formation and consumption of transient species known as reaction intermediates.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring of the coumarin system leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. The stability of this intermediate is reduced by the presence of the electron-withdrawing trifluoromethyl group.

Mechanistic Pathways of Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple chemical bonds are formed in a single operation without isolating intermediates. wikipedia.orgbaranlab.org Each step in the sequence generates the necessary functionality for the subsequent transformation. wikipedia.org

These processes are particularly valuable for the rapid construction of complex molecules from simple precursors. For example, the synthesis of functionalized indeno[2,1-c]chromen-6(7H)-ones has been achieved through a triflic acid-driven dual cyclization pathway. nih.gov The mechanism involves a sequence of intramolecular cycloaddition followed by an electrophilic attack and subsequent cyclocondensation. Similarly, the formation of 5-trifluoromethyl-1,2,3-triazoles via cascade annulation involves a sequence of steps, likely initiated by deprotonation, followed by nucleophilic attack and intramolecular cyclization, all occurring in one pot. rsc.org

Regio- and Stereoselectivity in the Formation of this compound Analogs

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of derivatives of this compound, regioselectivity is a paramount concern. The powerful directing effects of the trifluoromethyl group are often exploited to achieve high regioselectivity. For instance, in the cyclization of 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds with azides, the reaction proceeds with 100% regioselectivity to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles, demonstrating the decisive role of the -CF3 group in controlling the orientation of the cycloaddition. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. While many synthetic routes to coumarin derivatives result in achiral, planar molecules, the formation of analogs may involve the creation of stereocenters. Achieving high stereoselectivity often requires the use of chiral catalysts, reagents, or starting materials. In the broader field of organofluorine chemistry, methods for the stereoselective activation of C-F bonds are being developed to create chiral fluorinated molecules, highlighting the increasing importance of stereocontrol in this area. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For trifluoromethylated coumarins, ¹H, ¹³C, and ¹⁹F NMR provide critical insights into the molecular framework.

Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. The trifluoromethyl group (CF₃), being a strong electron-withdrawing group, significantly influences the chemical shifts of nearby protons and carbons. rsc.org

¹H NMR: The protons on the coumarin ring system exhibit characteristic chemical shifts. The presence of the CF₃ group at the 5-position generally leads to a downfield shift of adjacent aromatic protons due to its deshielding effect.

¹³C NMR: The carbon atom of the CF₃ group typically appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon and the magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) are diagnostic for the trifluoromethyl group. rsc.org The substituent effect of the trifluoromethyl group can also influence the chemical shifts of other carbons in the aromatic ring. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org The 5-trifluoromethyl group gives rise to a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its position on the coumarin scaffold. Long-range couplings between the fluorine nuclei and protons or carbons in the molecule can sometimes be observed, providing further structural information. conicet.gov.ar

Table 1: Representative NMR Data for Trifluoromethylated Aromatic Compounds

Nucleus Chemical Shift (ppm) Range Multiplicity Coupling Constant (Hz) Range
¹H 7.0 - 8.0 d, dd, m J(H,H) = 7.0 - 9.0
¹³C 110 - 160 (aromatic), ~124 (q, CF₃) q ¹J(C,F) ≈ 275

Note: This table provides generalized data based on typical ranges observed for similar compounds. Actual values for this compound may vary.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity within a molecule, especially for complex structures. wikipedia.orgejmanager.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, COSY spectra would help in assigning the signals of the protons on the aromatic and pyrone rings by identifying which protons are coupled to each other. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.orgyoutube.com This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu This is crucial for piecing together the molecular skeleton by connecting different spin systems identified in the COSY spectrum and for confirming the position of substituents like the trifluoromethyl group by observing correlations between the fluorine-coupled carbons and nearby protons. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sauni-siegen.de

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically in the region of 1700-1750 cm⁻¹. nih.gov The C-F stretching vibrations of the trifluoromethyl group usually appear as strong bands in the 1350-1100 cm⁻¹ region. ias.ac.in Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. ksu.edu.sa Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-F bonds in the CF₃ group can also be observed.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (lactone) Stretching 1700 - 1750
C=C (aromatic) Stretching 1450 - 1600
C-F (CF₃) Stretching 1100 - 1350

Note: These are general ranges and the exact positions of the bands can be influenced by the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Coumarin derivatives are known to be fluorescent and their absorption and emission properties are of significant interest. researchgate.net The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the conjugated benzopyrone system. The position and intensity of these bands can be influenced by the solvent polarity. nih.gov The trifluoromethyl group, due to its electronic effects, can cause a shift in the absorption maxima compared to the unsubstituted coumarin.

Mass Spectrometry (MS and HRMS) for Precise Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. researchgate.net

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nih.govnorman-network.commdpi.com This high accuracy allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of the trifluoromethyl group. mdpi.com

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. mdpi.com This information reveals the planarity of the coumarin ring system and the orientation of the trifluoromethyl group relative to the ring. researchgate.net Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or halogen bonding involving the fluorine atoms, can be elucidated. mdpi.com This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Table 3: List of Compound Names

Compound Name
This compound
7-amino-4-trifluoromethyl coumarin
2-chloro-5-(trifluoromethyl) aniline
4-chloro-3-(trifluoromethyl)aniline
2-thiocoumarin
3-acetyl-4-hydroxycoumarin
7-hydroxycoumarin
4-chloromethyl-6-hydroxyl-coumarin
4-chloromethyl-7-hydroxyl-coumarin
4-chloromethyl-6,7-dihydroxyl-coumarin
4-chloromethyl-7,8-dihydroxyl-coumarin
4-chloromethyl-5,7-dihydroxyl-coumarin

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise determination of molecular geometry through single-crystal X-ray diffraction is fundamental to understanding the structural characteristics of a compound. For coumarin derivatives, the core bicyclic structure is largely planar. The introduction of a trifluoromethyl group can, however, induce minor distortions and influence the electronic distribution within the molecule.

Based on studies of analogous compounds like 7-amino-4-trifluoromethyl coumarin, the bond lengths and angles within the chromen-2-one core are expected to be consistent with established values for coumarins. ias.ac.in Theoretical calculations, such as those using Density Functional Theory (DFT), have shown good correlation with experimental X-ray diffraction data for related structures. ias.ac.in

For instance, in 7-amino-4-trifluoromethyl coumarin, the C-CF3 bond length is a key parameter. The calculated values for this bond are typically around 1.34 Å. ias.ac.in The bond angles involving the trifluoromethyl group and the coumarin ring are also of significant interest, as they define the spatial orientation of this bulky, electron-withdrawing group.

Table 1: Selected Predicted Bond Lengths for a Trifluoromethyl-Substituted Coumarin Derivative

BondPredicted Length (Å)
C4-CF31.34
C3-C41.37
C4-C4a1.43
C=O1.21
C-O(lactone)1.38

Data are based on theoretical calculations for 7-amino-4-trifluoromethyl coumarin and are presented here as a predictive model. ias.ac.in

Table 2: Selected Predicted Bond Angles for a Trifluoromethyl-Substituted Coumarin Derivative

AnglePredicted Angle (°)
C3-C4-CF3121.0
C4a-C4-CF3118.5
O=C-C3123.0
C3-C4-C4a120.5
O(lactone)-C2=O117.0

Data are based on theoretical calculations for 7-amino-4-trifluoromethyl coumarin and are presented here as a predictive model. ias.ac.in

Torsion angles are crucial for defining the three-dimensional shape of the molecule. For the largely planar coumarin ring system, the torsion angles are expected to be close to 0° or 180°. The torsion angles involving the trifluoromethyl group would describe the rotation of the CF3 group relative to the coumarin plane.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In coumarin derivatives, C-H···O hydrogen bonds are a common and significant interaction that influences the crystal packing. mdpi.com The presence of the trifluoromethyl group introduces the possibility of other types of interactions, such as C-H···F and F···F contacts.

Table 3: Common Intermolecular Interactions in Coumarin Derivatives

Interaction TypeDescription
C-H···OHydrogen bonds involving a carbon-bound hydrogen and an oxygen atom, typically from a carbonyl group.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
C-H···FWeak hydrogen bonds involving a carbon-bound hydrogen and a fluorine atom from the trifluoromethyl group.
F···F ContactsInteractions between fluorine atoms of adjacent trifluoromethyl groups.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the promolecule. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

For instance, in 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, Hirshfeld surface analysis revealed that H···H and H···O/O···H contacts were the most significant, contributing 46.7% and 24.2% respectively to the total Hirshfeld surface. nih.gov A similar analysis for this compound would be expected to show a notable contribution from contacts involving fluorine atoms.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Computational chemistry provides powerful tools to understand the fundamental properties of molecules. Techniques such as DFT are routinely employed to predict molecular structures, electronic properties, and spectroscopic behavior. For many coumarin derivatives, these theoretical studies have offered deep insights into their functionality. For instance, extensive research exists for isomers like 7-amino-4-trifluoromethyl coumarin and other substituted chromenones, detailing their optimized geometries, electronic transitions, and potential for applications in materials science and medicinal chemistry.

However, the specific substitution of a trifluoromethyl group at the 5-position of the coumarin ring system appears to be an area that has not been subjected to the same level of computational scrutiny. Consequently, detailed data and analysis pertaining to the following areas for this compound are not present in the current body of scientific literature:

Geometry Optimization and Conformational Landscape Analysis: Specific bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule have not been reported.

Electronic Structure Analysis: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions, is unavailable.

Molecular Electrostatic Potential (MEP) Surface Mapping: Maps that illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack have not been generated for this compound.

Prediction of Non-Linear Optical (NLO) Properties: There are no computational predictions regarding its hyperpolarizability and potential for use in NLO materials.

Natural Bond Orbital (NBO) Analysis: An analysis of charge transfer interactions and hyperconjugative effects within the molecule has not been performed.

Prediction of Spectroscopic Parameters: Theoretically calculated NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra, which are vital for experimental characterization, are not available.

While the broader class of trifluoromethyl-substituted coumarins is of scientific interest, the absence of specific computational studies on the 5-substituted isomer prevents a detailed discussion as outlined. Future research initiatives would be necessary to generate the data required for a comprehensive theoretical analysis of this compound.

Computational Chemistry and Theoretical Investigations of 5 Trifluoromethyl 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and understanding the interaction mode between a ligand and its receptor.

Binding Affinity and Mode of Interaction Prediction

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key outcome of molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein's active site. For 5-(Trifluoromethyl)-2H-chromen-2-one, molecular docking simulations would involve placing the molecule into the binding pocket of a specific protein target to predict its binding orientation and affinity.

The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and its potential to form interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions. The mode of interaction would describe the specific types of bonds and contacts formed between the atoms of this compound and the amino acid residues of the target protein.

Despite the utility of this technique, specific binding affinity data and detailed modes of interaction for this compound with any particular protein target are not documented in the reviewed scientific literature. General studies on trifluoromethylated coumarins suggest that the trifluoromethyl group can enhance binding affinity due to its electronic and hydrophobic nature, but specific values for the 5-substituted isomer are not available.

Identification of Key Amino Acid Residues in Binding Sites

A crucial aspect of molecular docking analysis is the identification of the specific amino acid residues within the protein's binding site that are critical for the interaction with the ligand. These "key residues" are the primary contributors to the binding affinity and selectivity. Interactions can include hydrogen bonds with polar residues (e.g., Serine, Threonine, Asparagine), hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine), and pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

For this compound, identifying these key residues would provide a molecular basis for its potential biological activity and would be essential for any structure-based drug design efforts aimed at improving its potency or selectivity.

However, as with binding affinity data, the scientific literature lacks specific reports on the key amino acid residues that interact with this compound in the binding site of any protein.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR extends this by considering the three-dimensional properties of the molecules.

Identification of Physicochemical Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of the key physicochemical descriptors that influence the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Understanding which descriptors are most influential provides valuable insights into the mechanism of action and guides the rational design of more potent analogues. For this compound, the presence of the trifluoromethyl group would likely make descriptors related to electronegativity, hydrophobicity, and steric bulk particularly important.

While general QSAR studies on coumarins have identified various important descriptors for different biological activities, the specific physicochemical descriptors that govern the activity of this compound have not been determined due to the absence of dedicated QSAR studies.

Mechanistic Biological Investigations and Structure Activity Relationships Sar of 5 Trifluoromethyl 2h Chromen 2 One Analogs

Enzyme Inhibition Studies: Mechanisms and Kinetic Characterization

The introduction of a trifluoromethyl (CF3) group into the coumarin (B35378) scaffold can significantly influence its interaction with various biological enzyme targets. This section explores the mechanistic and kinetic details of enzyme inhibition by analogs of 5-(trifluoromethyl)-2H-chromen-2-one, focusing on how the unique properties of the CF3 group contribute to their inhibitory activity and selectivity.

While not a coumarin, 5-(Trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP) serves as a critical analog for understanding the mechanism of trifluoromethyl-containing compounds against thymidylate synthase (TS). TS is a crucial enzyme in DNA biosynthesis, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). researchgate.net

The inhibition of TS by CF3dUMP is a mechanism-based process. acs.org Similar to the well-known inhibitor 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), CF3dUMP acts as a suicide substrate. researchgate.netacs.org The process involves the formation of a stable ternary complex between the inhibitor, the enzyme, and the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate). researchgate.netnih.gov A nucleophilic cysteine residue in the active site of TS attacks the 6-position of the pyrimidine (B1678525) ring of CF3dUMP. This covalent bond formation is a key step in the catalytic cycle for the natural substrate, but the presence of the highly electronegative trifluoromethyl group at the 5-position prevents the elimination of a proton from this position, which is necessary for the reaction to proceed. This effectively traps the enzyme in an inactive covalent complex, leading to potent inhibition of DNA synthesis. acs.orgacs.org

Cyclooxygenase (COX) enzymes are key mediators of inflammation, existing as two primary isoforms, COX-1 and COX-2. nih.gov Coumarin scaffolds have been investigated as COX inhibitors. nih.gov The introduction of a trifluoromethyl group can confer significant potency and selectivity, as demonstrated by analogs of other NSAIDs. For instance, substituting the 2'-methyl group of the nonselective COX inhibitor indomethacin (B1671933) with a trifluoromethyl group results in CF3-indomethacin, a potent and unexpectedly selective COX-2 inhibitor. nih.gov

The mechanism for this selectivity arises from specific interactions within the enzyme's active site. The trifluoromethyl group of CF3-indomethacin inserts into a small, hydrophobic pocket within the COX-2 active site, formed by residues such as Ala-527, Val-349, Ser-530, and Leu-531. nih.gov This interaction is crucial for the tight-binding inhibition observed. The larger and more rigid nature of the COX-1 active site cannot accommodate the bulky trifluoromethyl group as effectively, leading to the observed selectivity for COX-2. This principle suggests that incorporating a trifluoromethyl group onto a coumarin scaffold could similarly enhance COX-2 selectivity by targeting specific hydrophobic pockets within the enzyme's active site. nih.gov

CompoundTargetIC50Selectivity
CF3-IndomethacinmCOX-2267 nMSelective for COX-2
CF3-IndomethacinoCOX-1> 100 µMSelective for COX-2

Note: Data for CF3-Indomethacin, an analog illustrating the effect of the trifluoromethyl group.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for treating neurodegenerative diseases and depression. scienceopen.com Coumarin derivatives have been identified as promising MAO inhibitors. amm-journal.org The position of substituents on the coumarin ring plays a crucial role in determining the inhibitory activity and selectivity towards MAO-A or MAO-B. scienceopen.com

Structure-activity relationship studies reveal that phenyl substitutions at the C-3 position of the coumarin ring tend to enhance MAO-B inhibition, while substitutions at the C-4 position favor MAO-A inhibition. scienceopen.com The introduction of an electron-withdrawing and lipophilic group, such as trifluoromethyl, has been shown to significantly enhance MAO-B inhibition. bohrium.com For example, in a series of chalcone (B49325) derivatives—structurally related compounds—the presence of a trifluoromethyl group on a phenyl ring led to potent, selective, and reversible MAO-B inhibition. bohrium.com The mechanism is competitive, meaning the inhibitor competes with the substrate for binding to the active site. Molecular docking studies suggest that the trifluoromethyl group contributes to favorable interactions within the hydrophobic cavity of the MAO-B active site, enhancing binding affinity and selectivity. bohrium.com

CompoundTargetKiInhibition ModeSelectivity Index (MAO-A/MAO-B)
3-phenyl coumarin (22d)MAO-B0.19 ± 0.04 µMCompetitive>526
4-phenyl coumarin (12b)MAO-A0.39 ± 0.04 µMMixed0.02
(2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-onehMAO-B0.33 ± 0.01 µMCompetitive26.36

Note: Data for phenyl coumarins and a trifluoromethyl chalcone analog to demonstrate SAR principles. scienceopen.combohrium.com

Alpha-glucosidase and alpha-amylase are key digestive enzymes responsible for breaking down carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting these enzymes is a therapeutic strategy for managing post-prandial hyperglycemia in type 2 diabetes. mdpi.com Various coumarin derivatives have demonstrated inhibitory activity against both enzymes. nih.govnih.gov

The mechanism of inhibition by coumarin derivatives is often noncompetitive, as shown for certain natural coumarins against α-glucosidase. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. The interaction is often driven by hydrophobic forces. nih.gov Structure-activity relationship studies of flavonoids, which share a common benzopyrone core with coumarins, suggest that the presence of hydroxyl groups and a C2=C3 double bond are important for activity. mdpi.com While specific studies on this compound are limited, the strong electron-withdrawing nature and hydrophobicity of the trifluoromethyl group could enhance binding affinity to allosteric sites, potentially leading to potent inhibition.

CompoundTargetIC50Inhibition Mode
Coumarin Compound 3 (from E. gardneri)α-glucosidase18.7 µg/mLNoncompetitive
Coumarin Compound 4 (from E. gardneri)α-amylase90 µg/mLNot specified
Coumarin Compound 4 (from E. gardneri)α-glucosidase86 µg/mLNot specified

Note: Data for natural coumarins isolated from Edgeworthia gardneri. nih.gov

Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating Alzheimer's disease. nih.gov Coumarin-based compounds have been extensively explored as cholinesterase inhibitors. acs.org These inhibitors typically act by binding within the active site gorge of the enzyme, which spans from a peripheral anionic site (PAS) at the entrance to the catalytic active site (CAS) at the base.

Compound AnalogTargetIC50 (µM)
8i (ortho-CF3 substitution)AChE4.83
8i (ortho-CF3 substitution)BChE7.04

Note: Data for a coumarin-triazole hybrid analog with a trifluoromethyl group. acs.org

Aromatase is a key enzyme in estrogen biosynthesis, converting androgens into estrogens. It is a critical target for the treatment of hormone-dependent breast cancer. nih.govekb.eg Coumarin derivatives have been identified as potent aromatase inhibitors. semanticscholar.orgmdpi.com

The primary mechanism of inhibition is competitive, where the coumarin analog competes with the natural androgen substrate for binding to the enzyme's active site. semanticscholar.org Structure-activity relationship studies on a series of anti-aromatase coumarins revealed that specific functional groups are crucial for potent activity. For example, 4-benzyl, 3-(4'-chlorophenyl), and 7-methoxy groups were all shown to be important for the inhibitory ability of one potent coumarin derivative. semanticscholar.org These groups likely orient the molecule within the active site to maximize hydrophobic and electrostatic interactions. The introduction of a trifluoromethyl group at the C-5 position could enhance binding affinity through increased hydrophobicity and favorable electronic interactions with active site residues, potentially making it a more potent competitive inhibitor.

CompoundTargetKi (µM)Inhibition Mode
4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarinAromatase0.084Competitive
4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarinAromatase0.23Competitive
4-benzyl-7-methoxy-3-phenylcoumarinAromatase1.1Competitive

Note: Data for potent anti-aromatase coumarin derivatives. semanticscholar.org

Other Mechanistic Studies of Enzyme Modulation

While specific studies on the proteinase inhibition of this compound were not found, broader research on coumarin derivatives indicates their potential to modulate enzyme activity. The electronic effects of substituents on the coumarin ring are known to influence their biological and pharmacological properties, including enzyme interactions. For instance, the stimulation of phagocytosis and enzyme production by coumarin suggests a mechanism for removing protein and edema fluid from injured tissues. nih.gov Further research is needed to specifically determine the proteinase modulation capabilities of this compound and its analogs.

Mechanistic Studies of Anti-proliferative Activity in Research Cell Models (in vitro)

Investigation of Cell Line Specificity and Potency

The anti-proliferative activity of coumarin derivatives has been evaluated in various cancer cell lines. For example, a novel synthesized derivative, 3-(2-((4-(trifluoromethyl)phenyl)amino)thiazol-4-yl)-2H-chromen-2-one (ATC), demonstrated significant activity against melanoma (SK-MEL-30) cells, being approximately 2.6-fold more active against these cells compared to healthy fibroblast (L929) cells. nih.gov However, this compound did not show adverse effects on colorectal cancer (HT29) cells. nih.gov

Other studies on different coumarin derivatives have shown moderate to good anti-proliferative activity against a range of cancer cell lines including colon (CaCo-2), lung (A549), breast (MDA-MB-231), and hepatocellular carcinoma (HepG-2). bue.edu.eg Specifically, certain pyrano[3,2-c]chromene derivatives have exhibited strong anticancer activity in mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. researchgate.net The potency of these compounds, often measured by their IC50 values, varies depending on the specific derivative and the cancer cell line being tested.

Table 1: Anti-proliferative Activity of Selected Coumarin Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
3-(2-((4-(trifluoromethyl)phenyl)amino)thiazol-4-yl)-2H-chromen-2-one (ATC)SK-MEL-30Not specified nih.gov
Coumarin-quinoline hybrid 7aCaCo-257.1 bue.edu.eg
Coumarin-quinoline hybrid 7bCaCo-252.78 bue.edu.eg
Coumarin-quinoline hybrid 7cMDA-MB-23150.96 bue.edu.eg
Coumarin-quinoline hybrid 7dCaCo-251.95 bue.edu.eg
Coumarin-acridine hybrid 10cCaCo-256.74 bue.edu.eg

Exploration of Intracellular Molecular Targets and Signaling Pathways

The anti-proliferative effects of coumarin derivatives are often linked to their interaction with specific intracellular molecular targets and the modulation of key signaling pathways. One important target is the anti-apoptotic protein Mcl-1. nih.gov A study on various coumarin derivatives revealed that 4-trifluoromethyl-6,7-dihydroxycoumarin displayed potent inhibitory activity against Mcl-1. nih.gov Docking simulations have further supported the strong interaction between this compound and Mcl-1. nih.gov

The signaling pathways affected by these compounds are diverse and can be cell-type specific. In some cancers, resistance to drugs like 5-fluorouracil (B62378) is associated with the activation of signaling pathways such as JAK/STAT, Wnt, Notch, and NF-κB. nih.gov The ability of certain compounds to modulate these pathways can influence their anti-cancer efficacy. For instance, some chalcone derivatives have been shown to modulate NF-κB signaling. mdpi.com Furthermore, the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival, is another target. mdpi.com The generation of reactive oxygen species (ROS) can act as an upstream signal that blocks the PI3K/Akt pathway, leading to apoptosis. mdpi.com

Mechanisms of Action Related to Cell Cycle Modulation and Apoptosis Induction

A common mechanism by which coumarin derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest and apoptosis. Several studies have shown that these compounds can arrest the cell cycle at the G2/M phase. researchgate.netmdpi.com This arrest prevents cancer cells from dividing and proliferating.

Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death. The induction of apoptosis is often associated with the generation of reactive oxygen species (ROS). mdpi.commdpi.com Elevated ROS levels can lead to cellular damage and activate apoptotic pathways. mdpi.com Apoptosis can proceed through either an extrinsic pathway, initiated by death receptors, or an intrinsic pathway involving the mitochondria. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Impact of Trifluoromethyl Group Position and Electronic Effects on Bioactivity

The trifluoromethyl (-CF3) group plays a significant role in the biological activity of coumarin derivatives due to its unique electronic properties and steric effects. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing group, which can alter the electronic distribution and reactivity of the coumarin scaffold. nih.govmdpi.com This can, in turn, influence the binding affinity of the molecule to its biological target. researchgate.netnih.gov

The position of the -CF3 group on the coumarin ring is critical for its biological activity. For instance, the introduction of a hydrophobic, electron-withdrawing group like -CF3 at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its Mcl-1 inhibitory capacity. nih.gov In contrast, a hydrophilic group at this position was detrimental to its inhibitory potency. nih.gov

Furthermore, the -CF3 group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability. mdpi.comresearchgate.net However, the substitution of a methyl (-CH3) group with a -CF3 group does not always lead to an improvement in bioactivity. nih.gov Statistical analysis of a large dataset of compound pairs showed that on average, this substitution does not enhance bioactivity, although in a small percentage of cases (around 9.19%), it can increase biological activity by at least an order of magnitude. nih.gov The effectiveness of the -CF3 substitution can be influenced by the surrounding amino acid residues in the target protein's binding site. nih.gov

Influence of Substituents on the Chromen-2-one Core and Peripheral Rings on Biological Activity

The biological activity of chromen-2-one (coumarin) derivatives is profoundly influenced by the nature and position of substituents on the core bicyclic ring system. For analogs of this compound, the trifluoromethyl (CF3) group at the C-5 position itself is a significant feature, acting as a strong electron-withdrawing group and a lipophilic moiety, which can enhance membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies on various coumarin analogs have elucidated how modifications to this core structure dictate their therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.

Research into coumarin derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers, reveals critical insights. A study evaluating a series of coumarins demonstrated that a catechol (dihydroxy) moiety is a key constituent for Mcl-1 inhibitory activity. nih.gov Among the tested compounds, 4-trifluoromethyl-6,7-dihydroxycoumarin showed the most potent activity, indicating that the trifluoromethyl group, in combination with hydroxyl groups at the C-6 and C-7 positions, significantly enhances binding and inhibition. nih.gov Methylation of these hydroxyl groups led to a decrease in inhibitory activity, suggesting that the free hydroxyls are crucial for interaction with the target, likely through hydrogen bonding. nih.gov

The position and nature of substituents elsewhere on the ring also modulate activity. For instance, in the development of antifungal agents, SAR studies showed that O-substitutions are essential for the activity of coumarin derivatives. mdpi.com The presence of short aliphatic chains or additional electron-withdrawing groups, such as a nitro group, was found to favor antifungal properties. mdpi.com This suggests that for analogs of this compound, the introduction of short alkyl ethers or other electron-withdrawing groups could be a viable strategy to develop potent antifungal compounds.

Furthermore, studies on chromone (B188151) derivatives have shown that modifications at various positions can impact antibacterial and cytotoxic effects differently, suggesting distinct mechanisms of action. nih.govresearchgate.net For example, while hydroxyl and cyanide substituents were found to diminish cytotoxicity, the latter enhanced antibacterial activity. nih.govresearchgate.net In the context of antiproliferative activity, C-3 alkyl substituted 4-methylcoumarins have demonstrated significant inhibition of cancer cell proliferation. chapman.edu This highlights the importance of the C-3 and C-4 positions as locations for modification to tune the biological profile of the coumarin scaffold.

The following table summarizes the structure-activity relationships of selected coumarin derivatives as Mcl-1 inhibitors, illustrating the impact of substituents on inhibitory potency.

CompoundSubstituentsMcl-1 Ki (μM)Mcl-1 IC50 (μM)
CoumarinUnsubstituted4.06 ± 0.05> 50
Umbelliferone (7-hydroxycoumarin)7-OH4.92 ± 0.31> 50
Esculetin (6,7-dihydroxycoumarin)6,7-diOH0.45 ± 0.032.84 ± 0.32
4-Trifluoromethyl-6,7-dihydroxycoumarin4-CF3, 6,7-diOH0.21 ± 0.021.21 ± 0.56

Conformational Dynamics and Their Role in Ligand-Target Recognition

The interaction between a ligand, such as a this compound analog, and its biological target is not a simple lock-and-key process involving rigid structures. Instead, it is a dynamic process governed by the conformational flexibility of both the molecule and the target protein. researchgate.net Both ligand and target exist as an ensemble of different, rapidly interconverting conformations, and binding often involves the selection of a specific "active" conformation or an induced fit where both partners adjust their shapes to achieve optimal binding. researchgate.netnih.gov

The conformational dynamics of a molecule dictate its three-dimensional shape and the orientation of its functional groups. For coumarin analogs, rotation around single bonds allows different spatial arrangements of substituents, which can significantly affect how the molecule presents itself to a binding pocket. The bulky and highly electronegative trifluoromethyl group at the C-5 position can impose steric constraints and influence the preferred conformation of the coumarin ring and any adjacent peripheral rings. This, in turn, affects the molecule's electrostatic potential and its ability to form key interactions—such as hydrogen bonds, hydrophobic interactions, or halogen bonds—with amino acid residues in the target's active site.

Understanding these dynamics is crucial for rational drug design. A molecule that can readily adopt the required conformation for binding will have a lower entropic penalty upon binding, leading to higher affinity. Conversely, a molecule that is too rigid or whose lowest-energy conformation is incompatible with the binding site will be a poor ligand. The ubiquitination pathway provides an excellent example of how conformational dynamics play a role in biological recognition. Studies have shown that the intrinsic dynamics within the ubiquitin protein itself can bias its conformational state, leading to selective recognition and binding by different classes of enzymes. mdpi.com

Computational simulations and experimental techniques, such as single-molecule fluorescence resonance energy transfer (FRET), are used to study these dynamic interactions in real-time. nih.gov These methods can reveal the multiple steps involved in binding, including the initial formation of a loosely bound state followed by conformational rearrangements that lead to a tightly bound complex. nih.gov By understanding the conformational landscape of this compound analogs and how different substituents affect this landscape, it becomes possible to design molecules with improved target recognition and, consequently, enhanced biological activity.

Emerging Research Trajectories and Future Perspectives for 5 Trifluoromethyl 2h Chromen 2 One Research

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of coumarin (B35378) derivatives has traditionally relied on established methods such as the Perkin and Knoevenagel condensations. researchgate.net However, the demand for structurally diverse and complex derivatives of 5-(Trifluoromethyl)-2H-chromen-2-one necessitates the development of more sophisticated synthetic strategies. Recent advancements focus on achieving higher efficiency, selectivity, and functional group tolerance.

One promising avenue is the use of transition-metal catalysis, which offers a milder alternative to traditional acid- or base-catalyzed reactions. thieme-connect.com For instance, copper-catalyzed direct trifluoromethylation of internal alkynes has been developed to construct trifluoromethylated coumarins. acs.orgacs.org This method demonstrates good functional group tolerance and proceeds via a proposed radical mechanism. acs.orgacs.org Another innovative approach involves visible-light-mediated photoredox catalysis for the synthesis of 3-trifluoromethylated coumarins, which provides a broader substrate scope and better yields compared to some conventional methods. thieme-connect.com

Catalyst-free approaches are also gaining traction. A novel method for the synthesis of α-trifluoromethylated tertiary alcohols bearing coumarin moieties involves the reaction of 3-(trifluoroacetyl)coumarin (B2731086) with pyrrole (B145914) under mild, catalyst-free conditions. mdpi.comsemanticscholar.orgnih.gov This reaction proceeds with high yields and demonstrates the feasibility of forming complex structures without the need for a catalyst. mdpi.comsemanticscholar.orgnih.gov Furthermore, an environmentally friendly electrochemical method for the trifluoromethylation of coumarins has been developed, avoiding the use of external chemical oxidants and transition metal catalysts. rsc.org

These advanced methodologies are crucial for generating libraries of novel this compound derivatives with diverse substitution patterns, enabling a more thorough exploration of their structure-activity relationships (SAR).

Exploration of Novel Biological Targets and Mechanistic Pathways

While coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific biological targets and mechanistic pathways of this compound and its analogues are still being elucidated. researchgate.netresearchgate.net Future research will focus on identifying novel protein interactions and understanding the molecular basis of their therapeutic effects.

For example, certain trifluoromethyl-containing coumarin derivatives have been investigated for their potential as selective inhibitors of human cytochrome P450 1A2, an enzyme involved in the metabolism of carcinogens. nih.gov Molecular docking studies have also been employed to investigate the binding affinities of trifluoromethylated coumarins with specific biological targets, such as in the context of antifungal activity. mdpi.comsemanticscholar.org

The exploration of new therapeutic areas is another critical research direction. For instance, coumarin-thiazole hybrids containing a trifluoromethyl group have been synthesized and evaluated for their antifungal activity. researchgate.net The trifluoromethyl group has been shown to significantly improve the bioactivity of these compounds. researchgate.net

A deeper understanding of the mechanisms of action will be facilitated by a combination of biochemical assays, cell-based studies, and advanced analytical techniques. This knowledge will be instrumental in optimizing the therapeutic potential of this compound derivatives and identifying new disease indications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. researchgate.net These computational tools can analyze vast datasets to predict the biological activity of compounds, identify potential drug targets, and optimize molecular structures for improved efficacy and safety. researchgate.netnih.gov

In the context of this compound research, AI and ML can accelerate the design of novel derivatives with desired pharmacological profiles. researchgate.net By developing predictive models based on existing SAR data, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. researchgate.neteurofinsdiscovery.com

The synergy between AI and medicinal chemistry holds immense promise for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold. researchgate.net

Application in Chemoinformatics and Computational Drug Discovery Research

Chemoinformatics plays a pivotal role in modern drug discovery by managing, analyzing, and modeling chemical and biological data. nih.gov For this compound, chemoinformatic approaches are essential for organizing the growing body of data on its synthesis, properties, and biological activities.

Computational tools such as molecular docking and molecular dynamics simulations are used to model the interactions between coumarin derivatives and their biological targets at the atomic level. researchgate.neteurofinsdiscovery.com These simulations provide valuable insights into the binding modes and structure-activity relationships, guiding the rational design of more potent and selective compounds. researchgate.net For example, molecular docking studies have been used to suggest high binding affinities of certain trifluoromethylated coumarins to fungal proteins. mdpi.com

Chemoinformatics also facilitates the virtual screening of large compound libraries to identify new hits with potential therapeutic activity. researchgate.net By leveraging computational models, researchers can efficiently screen millions of virtual compounds against a specific target, identifying a smaller, more manageable set for experimental validation.

The application of these computational methods will continue to be a cornerstone of research on this compound, enabling a more data-driven and efficient approach to drug discovery.

Development of Chemical Probes for Biological System Interrogation

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of chemical probes to study biological systems. rsc.org These probes can be designed to selectively interact with specific biomolecules or to respond to changes in the cellular environment, providing valuable tools for bioimaging and diagnostics. benthamdirect.comresearchgate.net

Derivatives of this compound can be functionalized to create fluorescent probes for detecting metal ions, reactive oxygen species, and other important biological analytes. benthamdirect.comresearchgate.netnih.gov The trifluoromethyl group can modulate the photophysical properties of the coumarin fluorophore, potentially leading to probes with improved brightness, photostability, and sensitivity.

The development of these molecular tools will enable researchers to visualize and quantify biological processes in real-time, providing a deeper understanding of cellular function and disease pathology. youtube.com The versatility of the coumarin structure allows for the design of probes with tailored properties for specific applications, from basic research to clinical diagnostics. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclization of substituted salicylaldehydes with trifluoromethyl-containing reagents. Key steps include:

  • Using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) as a base to facilitate deprotonation and cyclization .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with toluene:acetone (9:1) as the eluent to confirm intermediate formation .
  • Optimizing reaction time (e.g., 3 days at room temperature) to maximize yield while minimizing side products like triphenylphosphine derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Answer :

  • X-ray crystallography : Resolves noncovalent interactions (e.g., C–H···O, π–π stacking) with mean C–C bond lengths of 0.002–0.003 Å and R factors < 0.06 .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR reveals chromenone ring proton coupling patterns .
  • UV-Vis/fluorescence spectroscopy : Detects photophysical properties (e.g., excitation/emission at 340/500 nm for ROS-sensitive derivatives) .

Q. How can researchers screen the biological activity of this compound derivatives?

  • Answer :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria using agar diffusion, with derivatives containing thiazole or triazine moieties showing enhanced activity .
  • ROS detection : Use fluorogenic probes like BPTFMC (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2H-chromen-2-one), which reacts with ROS to emit fluorescence at 500 nm .

Advanced Research Questions

Q. What computational methods are used to analyze noncovalent interactions in this compound complexes?

  • Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) in crystallographic data, revealing >60% contribution from van der Waals forces in hybrids .
  • DFT calculations : Compute molecular electrostatic potential (MEP) maps to identify electron-rich regions (e.g., carbonyl groups) for predicting reaction sites .
  • NCIplot index : Visualizes weak interactions (e.g., dispersive forces) in solid-state architectures .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Answer :

  • Reaction condition analysis : Compare solvent polarity (e.g., THF vs. acetone) and base strength (Et3_3N vs. K2_2CO3_3) to identify yield discrepancies .
  • Structural analogs : Test derivatives with substituents like nitro or methoxy groups to determine structure-activity relationships (SAR) .
  • Batch reproducibility : Ensure purity >95% via HPLC and validate with elemental analysis .

Q. What strategies improve the photostability and charge-transfer properties of this compound-based materials?

  • Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) to stabilize excited states and reduce photodegradation .
  • Hybrid synthesis : Coumarin-thiazole hybrids exhibit intramolecular charge transfer (ICT) with λem_{\text{em}} shifts >50 nm, enhancing fluorescence quantum yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.